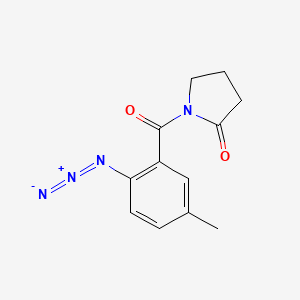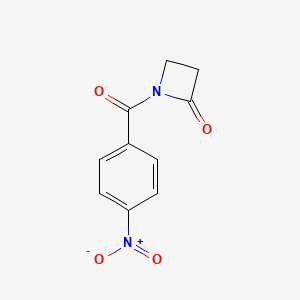
1-(4-Nitrobenzoyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrobenzoyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a nitrobenzoyl group attached to the azetidinone ring. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Nitrobenzoyl)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Staudinger ketene-imine cycloaddition reaction is a widely used method for synthesizing azetidinones. This reaction typically involves the use of acid chlorides and imines in the presence of a base such as triethylamine .
Another method involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base. This method has been found to be efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound often involves the use of microwave irradiation to expedite the reaction process. This method is considered environmentally friendly and offers higher yields compared to conventional methods .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Nitrobenzoyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azetidinone ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like t-butyl perbenzoate or peracetate in the presence of copper catalysts are used for acyloxylation reactions.
Major Products
The major products formed from these reactions include various substituted azetidinones, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
1-(4-Nitrobenzoyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the production of various chemical products, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrobenzoyl)azetidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azetidinone ring is known to inhibit certain enzymes, which contributes to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one: Exhibits antimicrobial and antioxidant activities.
Uniqueness
1-(4-Nitrobenzoyl)azetidin-2-one is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
873073-31-5 |
|---|---|
Fórmula molecular |
C10H8N2O4 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
1-(4-nitrobenzoyl)azetidin-2-one |
InChI |
InChI=1S/C10H8N2O4/c13-9-5-6-11(9)10(14)7-1-3-8(4-2-7)12(15)16/h1-4H,5-6H2 |
Clave InChI |
AJYFXPWWCSKFLX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12587070.png)
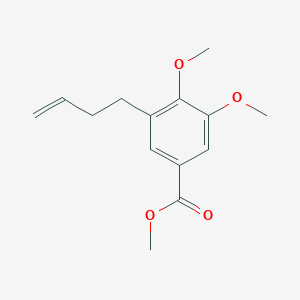
![4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12587084.png)
![tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane](/img/structure/B12587089.png)
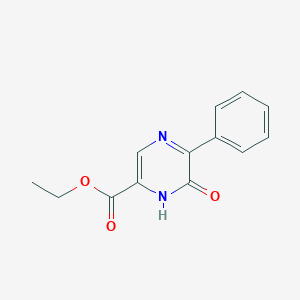
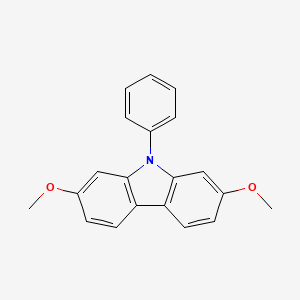
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12587104.png)
![1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methylbenzene](/img/structure/B12587113.png)
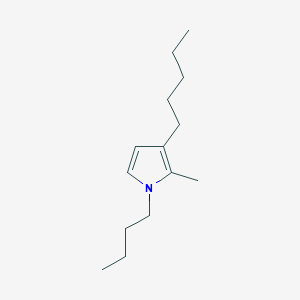

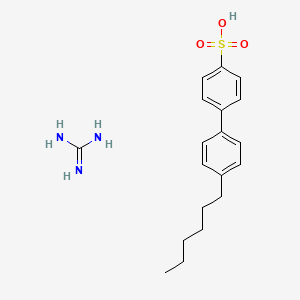
![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12587131.png)
![Propanamide, N-[3-(hexylthio)-1,2,4-thiadiazol-5-yl]-](/img/structure/B12587138.png)
